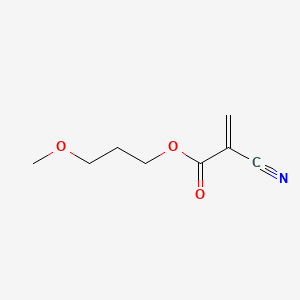

Methoxypropyl cyanoacrylate

Description

Contextual Overview of Cyanoacrylate Adhesives within Polymer Science and Engineering

Cyanoacrylates are a class of vinyl monomers that are well-known for their rapid polymerization and strong adhesive properties. researchgate.net Commonly referred to as "super glues" or "instant adhesives," these materials are characterized by their ability to form strong bonds quickly at room temperature without the need for external energy sources like heat or light. researchgate.netpcbiochemres.com This is a unique characteristic among adhesive systems. researchgate.net

The fundamental chemistry of cyanoacrylates involves the anionic polymerization of the monomer, which is initiated by weak bases such as water or alcohols. pcbiochemres.com The presence of two electron-withdrawing groups, the cyano (CN) and the carboxyl ester (COOR) groups, on the acrylate (B77674) backbone makes the monomer highly susceptible to this rapid polymerization. raajournal.com This reaction results in the formation of long, high-molecular-weight polymer chains that create a strong adhesive bond between various substrates, including plastics, metals, rubber, ceramics, and even biological tissues. researchgate.netraajournal.comwikipedia.org

Within polymer science, cyanoacrylates are classified as amorphous polymers that are generally soluble in polar aprotic solvents. researchgate.net However, these polymer solutions can be unstable in the presence of basic substances. researchgate.net The properties of the resulting polymer, such as bond strength, flexibility, and degradation rate, can be tailored by modifying the alkyl group of the ester. clemson.edu For instance, shorter chain cyanoacrylates like methyl and ethyl cyanoacrylate are known for producing rigid, brittle bonds, while longer chain variants such as n-butyl and 2-octyl cyanoacrylate offer more flexibility. researchgate.netraajournal.com

Rationale for Focused Academic Research on Methoxypropyl Cyanoacrylate

Distinctive Structural Features and their Influence on Polymer Characteristics

This compound (MPC) is chemically identified as 3-methoxypropyl 2-cyanoprop-2-enoate. nih.gov Its molecular formula is C₈H₁₁NO₃. ontosight.ai The key distinguishing feature of MPC is the presence of a methoxypropyl group as the ester side chain. This structural element, which includes an ether linkage, imparts a unique combination of properties to the resulting polymer.

The inclusion of the flexible ether linkage in the side chain results in a polymer that is more flexible compared to those formed from simple alkyl cyanoacrylates. clemson.edu This increased flexibility can lead to improved impact resistance and peel strength in adhesive applications. Research has shown that the presence of an ether side chain, as in ethoxyethyl cyanoacrylate, results in a softer and more biodegradable adhesive with lower glass transition and softening temperatures compared to polymers with methyl, ethyl, or isobutyl side chains. researchgate.net This suggests that the methoxypropyl group in MPC likely contributes to similar characteristics, making it a subject of interest for applications requiring a less brittle adhesive bond.

Furthermore, the polarity introduced by the ether group can influence the adhesive's interaction with different substrates and its solubility characteristics. This can be advantageous in designing adhesives for specific material combinations or for applications where controlled degradation is desirable. nih.gov

Significance in Advanced Material Design and Engineering Applications (Excluding Clinical)

The unique properties of this compound make it a valuable monomer in the design of advanced materials for various non-clinical engineering applications. Its rapid curing, strong adhesion, and enhanced flexibility open up possibilities in sectors where traditional cyanoacrylates may have limitations. ontosight.ai

In the electronics industry , the demand for adhesives for assembling small and complex components in devices like smartphones and wearables is a significant driver for the cyanoacrylate market. straitsresearch.com The flexibility offered by MPC could be beneficial in bonding components that are subject to thermal expansion and contraction or mechanical stress. Its low viscosity allows it to penetrate into tight spaces, which is crucial for modern electronic assemblies. ontosight.ai

In the automotive and aerospace industries , there is a continuous drive towards lightweighting and the use of diverse materials, including plastics, composites, and metals. emergenresearch.com Cyanoacrylates are used for bonding various interior and exterior components. grandviewresearch.com The enhanced flexibility and potentially better thermal stability of MPC-based adhesives could be advantageous in these applications, where components are exposed to vibrations and temperature fluctuations.

Other potential industrial applications include the assembly of plastic and rubber components, where a flexible and fast-curing adhesive is required. ontosight.ai The ability to form strong bonds with a wide range of materials makes it a versatile tool in general manufacturing and repair operations. researchgate.net

Historical Development and Current Research Trajectories of Cyanoacrylate Chemistry

The discovery of cyanoacrylates was accidental. In 1942, during World War II, Dr. Harry Coover and his team at B.F. Goodrich were searching for a material to create clear plastic gun sights. wikipedia.orgaronalpha.net They synthesized a cyanoacrylate formulation that frustratingly stuck to everything it touched and was consequently rejected for that application. wikipedia.orgaronalpha.net

The commercial potential of cyanoacrylates was not realized until 1951, when Coover and Fred Joyner, then at Eastman Kodak, rediscovered the substance while researching heat-resistant polymers for jet canopies. wikipedia.orgbris.ac.uk This time, they recognized its adhesive properties, and the first commercial cyanoacrylate adhesive, "Eastman #910," was launched in 1958. wikipedia.orgaronalpha.net

Throughout the 1960s and 1970s, companies like Loctite and National Starch and Chemical (Permabond) entered the market, developing their own formulations and expanding the industrial applications of cyanoacrylates. wikipedia.org

Current research in cyanoacrylate chemistry is focused on several key areas:

The global market for cyanoacrylate adhesives continues to grow, driven by demand from industries such as electronics, automotive, and consumer goods. straitsresearch.comgrandviewresearch.comthebusinessresearchcompany.com Ongoing innovation in cyanoacrylate chemistry is expected to further expand their applications in advanced material science and engineering.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | ontosight.ai |

| Molecular Weight | 169.18 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Viscosity | Low | ontosight.ai |

| IUPAC Name | 3-methoxypropyl 2-cyanoprop-2-enoate | nih.gov |

| CAS Number | 83460-21-3 | nih.gov |

Table 2: Timeline of Key Developments in Cyanoacrylate Chemistry

| Year | Development | Source |

|---|---|---|

| 1942 | Accidental discovery of cyanoacrylates by Dr. Harry Coover at B.F. Goodrich. | wikipedia.orgaronalpha.net |

| 1947 | Original patent for cyanoacrylate filed by B.F. Goodrich Company. | wikipedia.org |

| 1951 | Rediscovery of cyanoacrylates' adhesive potential by Coover and Fred Joyner at Eastman Kodak. | wikipedia.orgbris.ac.uk |

| 1958 | First commercial sale of a cyanoacrylate adhesive, "Eastman #910". | wikipedia.orgaronalpha.net |

| 1960s | Loctite begins distributing and repackaging Eastman Kodak's cyanoacrylate. | wikipedia.org |

| 1971 | Loctite develops its own manufacturing technology and introduces "Super Bonder". | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

83460-21-3 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-methoxypropyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C8H11NO3/c1-7(6-9)8(10)12-5-3-4-11-2/h1,3-5H2,2H3 |

InChI Key |

PFSVSOOFNDBGMO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Methoxypropyl Cyanoacrylate

Advanced Synthesis Methodologies for Methoxypropyl Cyanoacrylate Monomers

The creation of high-purity this compound monomer is a multi-step process. The most common industrial method involves the Knoevenagel condensation of a cyanoacetate (B8463686) ester with a formaldehyde (B43269) source, which forms an intermediate polymer, followed by a depolymerization step to yield the final monomer.

Knoevenagel Condensation: Optimization and Reaction Kinetics

The choice of catalyst is critical in the Knoevenagel condensation as it dictates the reaction rate, yield, and the properties of the intermediate prepolymer. The catalyst's primary role is to deprotonate the α-carbon of the 3-methoxypropyl cyanoacetate, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of formaldehyde. scielo.org.mx

A wide array of catalysts has been investigated for this process, ranging from simple amines to more complex systems:

Basic Catalysts : Weak bases are generally preferred. Initially, primary and secondary amines like piperidine (B6355638) were used. caribjscitech.com Modern processes often employ tertiary amines such as triethylamine (B128534) and diisopropylethylamine, or other bases like DABCO and DBU. caribjscitech.com

Ionic Liquids : Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have emerged as efficient and environmentally friendly catalysts. They can act as both the catalyst and the reaction medium, often leading to shorter reaction times and high yields. scielo.org.mxdntb.gov.ua The mechanism involves the anion of the ionic liquid activating the cyanoacetate, while the cation activates the carbonyl group of the aldehyde. scielo.org.mx

Organocatalysts : Neutral organocatalysts like triphenylphosphine (B44618) (TPP) have proven effective for the Knoevenagel condensation under mild, solvent-free conditions, producing olefins with high stereoselectivity. organic-chemistry.org

Heterogeneous Catalysts : To simplify catalyst removal and recycling, solid-supported catalysts have been developed. 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica (B1680970), for instance, has shown high activity and stability. nih.gov

The selection of the catalyst system significantly impacts the reaction kinetics. For example, microwave irradiation has been shown to dramatically reduce reaction times—by a factor of 3 to 5—compared to conventional heating methods, without a significant change in yield. nih.gov

Below is a data table comparing various catalyst systems used in Knoevenagel condensation for producing cyanoacrylates, based on studies with similar substrates.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Without Catalyst | Dichloromethane (MDC) | Reflux | 12 | 5 |

| Triethylamine | Dichloromethane (MDC) | Reflux | 12 | 60 |

| Piperidine | Dichloromethane (MDC) | Reflux | 8 | 72 |

| Diisopropylethyl ammonium (B1175870) acetate (DIPEAc) | Hexane | Reflux | 3 | 91 |

| Triphenylphosphine (TPP) | Solvent-free | 75-80 | 1-2 | >90 |

During the base-catalyzed Knoevenagel condensation, the highly reactive this compound monomer that is formed immediately polymerizes under the reaction conditions. nih.gov This results in the formation of a low-molecular-weight polymer or oligomer, often referred to as a prepolymer. google.com The reaction mixture thus contains this prepolymer, water, and the solvent.

Characterization of this intermediate is essential for process control and optimization. Key analytical techniques include:

Gel Permeation Chromatography (GPC) : Used to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of the prepolymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups present in the prepolymer, such as the cyano (C≡N) and ester (C=O) groups.

Viscometry : The viscosity of the prepolymer solution can be an important parameter for industrial process control. google.com

The isolation of the pure this compound monomer is achieved through the thermal depolymerization, or "cracking," of the prepolymer. This process is essentially a retro-polymerization reaction that proceeds via an "unzipping" mechanism starting from the polymer chain ends. mdpi.com

The depolymerization is carried out under specific conditions to maximize monomer yield and prevent its immediate repolymerization:

High Temperature : The prepolymer is heated to temperatures typically ranging from 160-220°C. google.com

Reduced Pressure : The process is conducted under vacuum to facilitate the distillation of the monomer as it is formed. google.com

Acidic Stabilizers : To inhibit anionic repolymerization of the hot monomer vapor, acidic inhibitors are added. These can include non-volatile acids like polyphosphoric acid or phosphorus pentoxide (P₂O₅) in the reaction vessel, and volatile inhibitors like sulfur dioxide (SO₂) which are introduced into the vapor stream. googleapis.com

Free Radical Inhibitors : To prevent free-radical polymerization, inhibitors such as hydroquinone (B1673460) are also added to the cracking mixture. googleapis.com

The crude monomer obtained after distillation is then purified, typically by redistillation, to achieve the high purity required for most applications. google.com This entire condensation-depolymerization process can be cumbersome and energy-intensive. Consequently, "crackless" synthesis methods have been developed, which aim to stop the initial reaction at the monomer stage by using specific catalysts, such as ammonium or iminium salts, and avoiding the high-pH conditions that promote polymerization.

Alternative Synthetic Routes to this compound

While Knoevenagel condensation is the dominant industrial method, other synthetic pathways have been explored to circumvent the formation and subsequent cracking of the prepolymer.

An alternative strategy involves the synthesis of a precursor molecule that can be pyrolyzed to generate the α,β-unsaturated system of the cyanoacrylate monomer in a single step. One such method is the thermal decomposition of alkyl 2-cyano-3-alkoxypropionates.

In this approach, a precursor such as 3-methoxypropyl 2-cyano-3-alkoxypropionate would be synthesized. This compound, upon heating, undergoes an elimination reaction where the alkoxy group at the 3-position is removed, leading to the formation of the C=C double bond and yielding the desired this compound monomer directly. A similar approach involves the pyrolysis of 3-acyloxy analogs. google.com Another reported pyrolytic route involves the synthesis of a cyanohydrin acetate intermediate from a pyruvic acid ester, which is then pyrolyzed to yield the cyanoacrylate monomer. google.com While these methods can be effective, they often involve more complex multi-step syntheses for the precursor compounds and may use toxic reagents, which can limit their industrial applicability. google.com

Transesterification Reactions with Alcohols

The synthesis of this compound can be achieved through transesterification, a process involving the exchange of the alcohol moiety of an existing ester with another alcohol. In this context, a readily available cyanoacrylate ester, such as a poly(alkyl-α-cyanoacrylate), is reacted with 3-methoxypropan-1-ol.

The reaction is typically driven by using a molar excess of 3-methoxypropan-1-ol. The process can be conducted in the presence of various catalysts to achieve high conversion rates. google.com Catalytic systems for cyanoacrylate transesterification include:

Strong Acid (Brønsted Acid) Catalysts : Compounds like p-toluenesulfonic acid and hydrochloric acid can effectively catalyze the reaction. google.com

Organometallic Catalysts : Lewis acids such as organic titanates (e.g., titanium tetraisopropoxide) and zirconates are highly effective for transesterification. google.comdkatalyst.com These catalysts offer high reactivity and promote fast conversion rates with minimal byproduct formation, particularly under anhydrous conditions. dkatalyst.com

Combined Catalytic Systems : A dual catalyst system, comprising at least one acid with a pKa value ≤ 5 and a metal catalyst, has been demonstrated to be effective, allowing for a reduction in the total amount of acid required. google.com

To drive the reaction equilibrium towards the formation of this compound, the lower-boiling alcohol byproduct generated during the reaction is concurrently removed, often by heating the reaction medium above the byproduct's boiling point. google.com

| Reactant/Component | Function | Example(s) | Key Parameter |

|---|---|---|---|

| Cyanoacrylate Precursor | Starting Ester | Poly(alkyl-α-cyanoacrylate) | Provides cyanoacrylate backbone |

| Alcohol | New Ester Group | 3-methoxypropan-1-ol | Used in molar excess |

| Catalyst | Reaction Accelerator | p-toluenesulfonic acid, Titanium tetraisopropoxide | Enhances reaction rate and yield |

| Condition | Process Control | Elevated Temperature | Removal of alcohol byproduct |

Esterification of Cyanoacrylic Acid Derivatives

An alternative synthetic route to this compound is the direct esterification of a cyanoacrylic acid derivative with 3-methoxypropan-1-ol. This pathway typically involves reacting cyanoacetic acid with the alcohol, which can be facilitated by methods such as the Steglich esterification. nih.gov This method uses coupling agents to activate the carboxylic acid for reaction with the alcohol.

Following the formation of the ester, the subsequent step involves a Knoevenagel condensation with formaldehyde to generate a poly(this compound). nih.gov This polymer is then subjected to thermal depolymerization (cracking) at high temperatures and reduced pressure to yield the crude this compound monomer. researchgate.netafinitica.com This crude product must then undergo purification.

| Step | Reactants | Process | Product |

|---|---|---|---|

| 1 | Cyanoacetic acid, 3-methoxypropan-1-ol | Esterification | 3-methoxypropyl cyanoacetate |

| 2 | 3-methoxypropyl cyanoacetate, Formaldehyde | Knoevenagel Condensation | Poly(this compound) |

| 3 | Poly(this compound) | Thermal Depolymerization | Crude this compound monomer |

Monomer Purification and Stabilization Processes

Distillation and Selective Impurity Removal Techniques

Following synthesis, the crude this compound monomer contains various impurities, including residual catalysts, byproducts from side reactions, and unreacted starting materials. These impurities can initiate premature polymerization, affecting the product's stability and performance. google.com Consequently, a robust purification step is essential.

The primary method for purifying cyanoacrylate monomers is distillation under reduced pressure (vacuum distillation). google.comresearchgate.net This technique is crucial because the high boiling points of cyanoacrylates at atmospheric pressure would lead to thermal decomposition and polymerization if distilled conventionally. wikipedia.orgyoutube.com By reducing the pressure, the boiling point of the monomer is significantly lowered, allowing for distillation at safer temperatures. wikipedia.org

The process typically involves heating the crude monomer mixture to temperatures between 140°C and 160°C under vacuum. google.com Lower boiling impurities are removed first, followed by the distillation of the pure monomer, which is then collected in a cooled receiver. google.com The distillation process must be carefully controlled, often requiring the continuous addition of polymerization inhibitors to both the liquid and vapor phases to prevent the monomer from polymerizing within the distillation apparatus. google.comgoogle.com

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Technique | Primary purification method for cyanoacrylates. | Vacuum Distillation |

| Objective | To separate the pure monomer from non-volatile impurities and byproducts. | Achieve >96% purity. afinitica.com |

| Temperature | Heating temperature for the crude monomer pot. | 140°C - 160°C+ google.com |

| Pressure | Reduced pressure to lower the monomer's boiling point. | 0.46 mmHg - 15 mmHg wikipedia.orggoogle.com |

| Impurities Removed | Catalysts, solvents, reaction byproducts, oligomers. | Acids, bases, water traces. |

Role of Acidic Stabilizers and Free-Radical Inhibitors in Monomer Stability

Cyanoacrylate monomers are highly reactive and susceptible to spontaneous polymerization through two primary mechanisms: anionic and free-radical polymerization. google.com To ensure adequate shelf-life and prevent premature curing, a dual-stabilizer system is incorporated into the purified monomer. afinitica.com

Acidic Stabilizers (Anionic Polymerization Inhibitors): Anionic polymerization is the primary curing mechanism for cyanoacrylates, initiated by weak bases such as moisture. pcbiochemres.com To prevent this from occurring during storage, acidic stabilizers are added. These inhibitors function by neutralizing any stray basic species, thereby quenching the initiation of anionic polymerization. afinitica.com A variety of acidic compounds are used, often categorized as vapor-phase and liquid-phase stabilizers.

Vapor-Phase Stabilizers : These are acidic gases that protect the monomer in the headspace of its container. Sulfur dioxide (SO₂) is a commonly used example. google.comgoogle.com

Liquid-Phase Stabilizers : These are strong protonic or Lewis acids dissolved in the monomer. Examples include sulfuric acid, sulfonic acids, and boron trifluoride. google.comgoogle.comgoogle.com Weaker acids like acetic acid may also be used. google.com The concentration of these stabilizers is critical; too little is ineffective, while too much can over-stabilize the monomer and impede its desired curing speed upon application. google.com Concentrations typically range from 15 to 150 ppm for strong acids. google.com

Free-Radical Inhibitors: Free-radical polymerization can be initiated by heat or UV light. mdpi.com To prevent this, free-radical scavengers, typically phenolic compounds, are added. These molecules function by reacting with and neutralizing free radicals that may form, thus terminating the polymerization chain reaction. chempoint.com This is crucial for maintaining monomer stability during storage and processing at elevated temperatures, such as during distillation. google.comnih.gov Commonly used free-radical inhibitors include hydroquinone, p-methoxy phenol (B47542) (MEHQ), and butylated hydroxyanisole (BHA). mdpi.comgoogle.comgoogle.com Often, a combination of these inhibitors is used to achieve optimal stability. google.comgoogle.com For instance, hydroquinone is frequently used at concentrations between 5 and 70 ppm. google.com

| Stabilizer Type | Mechanism | Example Compounds | Typical Concentration |

|---|---|---|---|

| Acidic (Anionic) | Neutralizes basic initiators (e.g., moisture) to prevent anionic polymerization. | Sulfur Dioxide (SO₂), Sulfuric Acid, p-toluenesulfonic acid | 15 - 150 ppm google.com |

| Free-Radical | Scavenges free radicals to terminate polymerization initiated by heat or light. | Hydroquinone, Butylated Hydroxyanisole (BHA), p-methoxy phenol | 5 - 70 ppm (for Hydroquinone) google.com |

Polymerization Reaction Mechanisms and Kinetics of Methoxypropyl Cyanoacrylate

Fundamental Polymerization Pathways

The primary mechanisms for the polymerization of methoxypropyl cyanoacrylate are anionic, zwitterionic, and free-radical polymerization. The dominant pathway is highly dependent on the type of initiator and the reaction conditions, particularly the presence of acidic or basic species.

Anionic polymerization is the most common and rapid mechanism for cyanoacrylate monomers. pcbiochemres.comafinitica.comindexcopernicus.com The reaction is so facile that it can be initiated by weak bases, leading to the characteristic "instant adhesive" properties of these compounds. nih.govpcbiochemres.com

The initiation of anionic polymerization in this compound is typically triggered by nucleophiles, even very weak ones. Water is a ubiquitous initiator; moisture present on surfaces or in the atmosphere is often sufficient to start the reaction. pcbiochemres.comresearchgate.net Alcohols and amines can also act as effective initiators. pcbiochemres.com

The process begins when a nucleophile (B:), such as a hydroxyl ion from water, attacks the electrophilic β-carbon of the monomer's vinyl group. This attack breaks the carbon-carbon double bond and forms a new covalent bond, resulting in a carbanion at the α-carbon position. pcbiochemres.com

Initiation Step: B: + CH₂=C(CN)COOCH₂CH₂OCH₃ → B-CH₂-C⁻(CN)COOCH₂CH₂OCH₃

The carbanion formed during initiation is the propagating species. This anion is highly stabilized through resonance, which delocalizes the negative charge across the adjacent electron-withdrawing cyano and ester groups. pcbiochemres.com This stabilization is a key factor in the high reactivity of cyanoacrylate monomers towards anionic polymerization.

The stabilized carbanion then rapidly adds to the β-carbon of another monomer molecule, regenerating the carbanion at the new chain end. This propagation step repeats, leading to the rapid formation of a long polymer chain. pcbiochemres.com

Propagation Step: B-[CH₂-C(CN)COOR]ₙ-CH₂-C⁻(CN)COOR + CH₂=C(CN)COOR → B-[CH₂-C(CN)COOR]ₙ₊₁-CH₂-C⁻(CN)COOR (where R = CH₂CH₂OCH₃)

The propagation rate coefficients (kₚ) for the anionic polymerization of cyanoacrylates are exceptionally high. For instance, studies on n-butyl 2-cyanoacrylate have reported kₚ values approaching 10⁶ L·mol⁻¹·s⁻¹ in tetrahydrofuran (B95107) (THF) at 20°C. nih.gov This demonstrates the extremely fast kinetics of this polymerization pathway.

| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|---|

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~1,000,000 | nih.gov |

| Ethyl 2-cyanoacrylate | Not Specified | Not Specified | 30 | Comparable to Ethyl 2-chloroacrylate | mdpi.com |

When initiated by neutral covalent bases such as tertiary amines (e.g., pyridine) or phosphines (e.g., triphenylphosphine), the polymerization of cyanoacrylates can proceed through a zwitterionic mechanism. afinitica.commdpi.com In this pathway, the initiating nucleophile adds to the monomer to form a zwitterion—a species containing both a positive and a negative formal charge.

The initiation step involves the nucleophilic attack of the amine or phosphine (B1218219) on the β-carbon of the monomer, creating a carbanion on the α-carbon and a positively charged quaternary ammonium (B1175870) or phosphonium (B103445) ion.

Zwitterionic Initiation: R₃N + CH₂=C(CN)COOR' → R₃N⁺-CH₂-C⁻(CN)COOR' (where R' = Methoxypropyl)

This zwitterion then propagates by the attack of its carbanionic end onto another monomer molecule, extending the chain while maintaining the charge separation. afinitica.com

While anionic polymerization is dominant, the free-radical homopolymerization of this compound is also possible, though it presents significant challenges. afinitica.combohrium.com The primary obstacle is the monomer's extreme sensitivity to anionic initiation, which must be completely suppressed for a radical mechanism to proceed. afinitica.commdpi.com

To achieve successful free-radical polymerization, anionic polymerization must be rigorously inhibited. This is accomplished by adding strong acids to the monomer formulation. afinitica.commdpi.com

Acidic Inhibitors : Strong protonic acids like sulfuric acid or sulfonic acids are effective inhibitors. mdpi.comgoogle.com Acidic gases such as sulfur dioxide can also be used. google.com

Mechanism of Inhibition : These strong acids act by protonating any initiating or propagating anionic species. This terminates the anionic chain growth. mdpi.com The resulting conjugate base of a strong acid (e.g., HSO₄⁻) is not nucleophilic enough to initiate a new anionic polymer chain, effectively shutting down the pathway. mdpi.com

Once the anionic route is blocked, conventional free-radical polymerization can be initiated using standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. mdpi.com More advanced techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have also been explored to achieve controlled/living radical polymerization of cyanoacrylates, allowing for the synthesis of well-defined polymer architectures. mdpi.com

| Polymerization Pathway | Inhibitor Type | Examples | Mechanism of Action |

|---|---|---|---|

| Anionic | Strong Protonic Acids | Sulfuric acid, Sulfonic acids | Protonates and terminates anionic species. mdpi.com |

| Anionic | Acidic Gases | Sulfur dioxide (SO₂) | Acts as a Lewis acid to neutralize basic initiators. google.com |

| Free Radical | Phenolic Compounds | Hydroquinone (B1673460), t-butyl catechol | Scavenges free radicals to prevent premature polymerization during storage. google.com |

Controlled Free-Radical Homopolymerization

Radical Initiator Systems and Thermal Induction Strategies

While the dominant polymerization mechanism for cyanoacrylates is anionic, radical polymerization of this compound is also achievable, though it requires specific conditions to suppress the highly reactive anionic pathway. bohrium.commdpi.comnih.gov This synthetically useful method is typically conducted under acidic conditions, as the presence of an anionic inhibitor is necessary to prevent spontaneous anionic polymerization. mdpi.comnih.govresearchgate.net

Commonly employed radical initiators for cyanoacrylates include azo-compounds and peroxides. mdpi.com A prime example is 2,2′-azobis(2-methylpropionitrile) (AIBN), which undergoes thermal homolysis to generate two cyanoisopropyl radicals. mdpi.com These initiating radicals then add to the this compound monomer, commencing the propagation of the polymer chain. mdpi.com Benzoyl peroxide (BPO) is another initiator that has been used in the bulk radical polymerization of related cyanoacrylates at temperatures between 60–80 °C. mdpi.com

Thermal induction plays a crucial role in these systems, primarily by causing the decomposition of the radical initiator. mdpi.com For instance, the polymerization of ethyl 2-cyanoacrylate, a related monomer, has been carried out in solvents like toluene (B28343) and acetonitrile (B52724) at 65 °C. nih.gov The temperature must be carefully controlled; while it needs to be high enough to decompose the initiator at a reasonable rate, excessive heat can be detrimental. Poly(cyanoacrylates) generally exhibit poor thermal stability and can begin to degrade at temperatures slightly above their glass transition temperature (Tg), which is often significantly lower than their ceiling temperature (Tc). mdpi.comnih.gov For example, poly(ethyl 2-cyanoacrylate) starts to degrade around its Tg of approximately 150 °C. mdpi.comnih.gov

| Initiator Type | Example Initiator | Typical Induction Method |

| Azo Compound | 2,2′-azobis(2-methylpropionitrile) (AIBN) | Thermal Decomposition (e.g., at 60 °C) |

| Peroxide | Benzoyl Peroxide (BPO) | Thermal Decomposition (e.g., at 60-80 °C) |

Polymerization Kinetics under Variable Environmental Parameters

Temperature Dependence of Reaction Rates

The rate of polymerization for this compound is significantly influenced by temperature. Generally, higher temperatures accelerate the curing process, while lower temperatures cause it to slow down. incurelab.compcbiochemres.comcolle21.com This is a critical factor in industrial applications where consistent bonding times are necessary for production efficiency. incurelab.com The polymerization of cyanoacrylates is a highly exothermic reaction, meaning it releases a substantial amount of heat, which can contribute to the rapid curing characteristic of these adhesives. pcbiochemres.com While moderate increases in temperature can be beneficial for cure speed, new formulations of cyanoacrylates have been developed to offer continuous service at temperatures as high as 120°C. chenso.com However, it is important to note that excessively high temperatures can lead to the degradation of the resulting polymer. mdpi.comnih.gov

Influence of Humidity and Moisture Content on Curing Speed

The polymerization of this compound is profoundly affected by the presence of moisture, as the primary curing mechanism is anionic polymerization initiated by water. pcbiochemres.comchenso.comthelashchickpro.com Ambient humidity in the air and trace amounts of moisture adsorbed on a substrate surface are typically sufficient to initiate the reaction. pcbiochemres.comchenso.com

The relationship between relative humidity (RH) and curing speed is direct:

Low Humidity: In environments with low humidity, the curing process is slowed significantly due to the scarcity of initiating water molecules. pcbiochemres.comcolle21.comchenso.com

Optimal Humidity: The ideal range for most cyanoacrylate adhesives is between 40% and 60% relative humidity, which allows for a rapid and controlled cure. chenso.com

High Humidity: High humidity levels accelerate the polymerization, sometimes to the point of being nearly instantaneous. incurelab.comchenso.comthelashchickpro.com However, excessively high humidity can lead to "shock polymerization," where the exterior of the adhesive cures much faster than the interior. This can result in a weaker bond and potential irritation from trapped monomer fumes. thelashchickpro.com

| Environmental Parameter | Effect on Curing Speed | Notes |

| Low Temperature | Decreases | Slows down the chemical reaction. colle21.com |

| High Temperature | Increases | Accelerates the polymerization process. incurelab.compcbiochemres.com |

| Low Humidity (<40% RH) | Decreases | Insufficient moisture to efficiently initiate polymerization. chenso.com |

| Optimal Humidity (40-60% RH) | Optimal | Provides a balance for rapid and strong bond formation. chenso.com |

| High Humidity (>60% RH) | Increases | Can lead to overly rapid or uncontrolled "shock" curing. colle21.comthelashchickpro.com |

Substrate-Initiated Polymerization Phenomena

The curing of this compound is fundamentally a substrate-driven process. The reaction is triggered by weak bases or moisture present on the surface of the materials being bonded. pcbiochemres.comchenso.com This is why cyanoacrylates are considered "instant" adhesives—they polymerize upon contact with a suitable surface without the need for an external catalyst or energy source. chenso.com

The mechanism begins when the adhesive comes into contact with a surface. Trace amounts of hydroxide (B78521) ions (OH-) or other nucleophilic species naturally present on most substrates neutralize the acidic stabilizers that are added to the liquid monomer to ensure shelf life. chenso.com This neutralization allows the anionic polymerization to initiate. pcbiochemres.comchenso.com The nature of the substrate's surface chemistry plays a significant role; alkaline or basic surfaces accelerate the curing process, whereas acidic surfaces can delay or even prevent it. chenso.com This high reactivity is due to the electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups on the cyanoacrylate monomer, which makes the molecule highly susceptible to nucleophilic attack. pcbiochemres.com Once initiated, the polymerization propagates rapidly, forming long, strong polymer chains that create a durable bond. pcbiochemres.com

Dual Curing Mechanisms and Hybrid Polymerization Systems

Photoanionic Polymerization (e.g., UV-Light Induced Curing)

This compound can be formulated into dual-curing systems that combine the traditional moisture-initiated anionic cure with a photoanionic mechanism, typically induced by ultraviolet (UV) light. google.comsavchem.com This hybrid approach provides significant advantages, such as "cure on demand," allowing for precise control over the bonding process and the ability to cure adhesive in shadowed areas where light cannot penetrate. savchem.comradtech2020.com

These formulations incorporate a photoinitiator into the this compound monomer. savchem.comuvitron.com When exposed to UV light of a specific wavelength, typically in the range of 320 to 400 nm, the photoinitiator absorbs the energy and generates initiating species that trigger the anionic polymerization. google.comuvcureadhesive.com This process is not inhibited by oxygen, which allows for a rapid, tack-free surface cure, often within seconds of UV exposure. radtech2020.com

A key advantage of this dual-cure system is its versatility. In areas exposed to UV light, the adhesive cures instantly. savchem.com In areas shielded from the light (e.g., within a bond line between opaque substrates), the adhesive will still cure via the conventional mechanism, reacting with surface moisture. radtech2020.com This ensures a complete cure throughout the entire bonded area. A patent for fast light-curing cyanoacrylate compositions specifically identifies 2-(1-methoxy)propyl cyanoacrylate as a suitable monomer for these systems, often combined with photoinitiators like acylgermane and ferrocene (B1249389) species to achieve efficient photopolymerization. google.com

| Component | Function |

| This compound | Monomer that forms the polymer backbone. |

| Photoinitiator (e.g., Acylgermane) | Absorbs UV light and generates species to initiate polymerization. google.com |

| UV Light (e.g., 365 nm) | Energy source to activate the photoinitiator. google.com |

| Moisture | Initiator for the secondary cure mechanism in shadowed areas. radtech2020.com |

Synergistic Curing Processes in Multi-Component Formulations

The primary goal of these multi-component systems is to achieve a dual-curing or hybrid curing effect. This allows for a rapid initial fixture, characteristic of cyanoacrylates, followed by a secondary curing mechanism that imparts enhanced properties such as improved thermal resistance, greater impact strength, and the ability to fill larger gaps. Common components blended with this compound in these formulations include epoxy resins, acrylics, and polyurethanes.

A notable example of a synergistic curing process is the combination of this compound with an epoxy resin in a two-part hybrid adhesive. In such a system, the this compound component provides a fast initial cure upon contact with surface moisture, enabling rapid handling of the bonded parts. Concurrently, the epoxy component begins its slower curing process, often initiated by the mixing of a resin and a hardener. This secondary cure builds a durable, cross-linked polymer network that significantly enhances the bond's toughness and resistance to environmental factors.

Another approach involves the use of activators or accelerators in conjunction with this compound. While not a separate polymerizable component, an activator can be considered a key part of a multi-component system that synergistically accelerates the anionic polymerization. fixandfusion.comkrakenbond.netceccorp.ca Activators are typically weak bases that can be applied to one of the bonding surfaces before the adhesive is applied to the other. aronalpha.net Upon joining the two surfaces, the activator neutralizes the acidic stabilizers in the cyanoacrylate, leading to an almost instantaneous cure. hotmelt.com This is particularly beneficial in applications requiring very fast fixture times, or when bonding acidic or porous substrates that might otherwise slow down the curing process. fixandfusion.comhotmelt.com

The following table illustrates the effect of an activator on the cure speed of a generic cyanoacrylate adhesive, which is analogous to the behavior expected with this compound:

| Curing Condition | Fixture Time (seconds) | Full Cure Time (hours) |

| Unactivated | 15 - 45 | 24 |

| Activated | < 5 | 24 |

It is important to note that while activators dramatically increase the speed of the initial cure, the final bond strength may be slightly reduced in some cases. Therefore, a careful balance must be struck between the desired curing speed and the required mechanical performance of the final bond.

Furthermore, multi-component formulations can be designed to cure via a combination of anionic and free-radical polymerization. In such systems, the this compound would still undergo its characteristic rapid anionic polymerization on exposure to moisture. In addition, a second monomer, such as an acrylic, could be included along with a photoinitiator or a thermal initiator. Once the initial bond is formed by the cyanoacrylate, the application of UV light or heat would trigger the free-radical polymerization of the acrylic component, leading to an interpenetrating polymer network with enhanced properties.

Polymer Structure, Morphology, and Advanced Material Design of Poly Methoxypropyl Cyanoacrylate

Molecular Architecture and Chain Conformation

Impact of Ester Alkyl Chain Length on Polymer Flexibility

The flexibility of a poly(cyanoacrylate) chain is significantly influenced by the structure of its ester side chain. Longer and more flexible alkyl groups increase the free volume between polymer chains, which enhances rotational freedom around the polymer backbone and results in a more flexible material. This increased mobility is reflected in a lower glass transition temperature (Tg).

In the case of methoxypropyl cyanoacrylate, the side chain contains an ether linkage (-O-). The absence of hydrogen atoms on the etheric oxygen facilitates chain rotation, further contributing to the polymer's flexibility compared to a simple alkyl chain of equivalent length. nih.gov Studies on a series of alkoxyethyl cyanoacrylates have shown that increasing the side-chain length leads to the production of more elastic polymers. nih.gov This principle establishes a clear structure-property relationship: longer or more flexible side chains yield a softer, more pliable polymer, while shorter, more compact side chains result in a harder, more brittle material. pcbiochemres.comnih.gov

Table 1: Influence of Side-Chain Structure on Polymer Properties

| Side Chain Example | Relative Length/Flexibility | Expected Polymer Flexibility | Expected Glass Transition (Tg) |

|---|---|---|---|

| Methyl | Short / Rigid | Low | High |

| n-Butyl | Medium / Flexible | Medium | Medium |

| Methoxypropyl | Medium / Very Flexible (due to ether link) | High | Low |

| n-Octyl | Long / Flexible | Very High | Very Low |

This table provides illustrative examples based on established principles of polymer science.

Characterization of Branching and Crosslinking Density

To enhance the mechanical strength and thermal stability of poly(this compound), crosslinking agents can be introduced during polymerization. A cross-linking agent is a monomer that contains two or more reactive groups capable of polymerizing, allowing it to form bridges between two separate polymer chains. mdpi.com This creates a three-dimensional network structure.

The density of this network, or the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties. A higher crosslinking density generally leads to:

Increased hardness and rigidity

Higher tensile strength

Reduced flexibility and elongation at break

Improved thermal stability

The characterization of this crosslinking density is performed using several analytical techniques. Rheological measurements can determine the viscoelastic properties of the material, which are directly related to the polymer network structure. Swelling tests, where the polymer is immersed in a solvent, can also provide information; a highly crosslinked polymer will swell less than a lightly crosslinked one. Finally, Dynamic Mechanical Analysis (DMA) can be used to measure the storage modulus, which correlates with the degree of crosslinking.

Formulation Science: Role of Additives and Modifiers

The properties of poly(this compound) can be precisely tailored for specific applications through the incorporation of various additives and modifiers into the liquid monomer formulation. These components control the curing reaction and modulate the final mechanical properties of the cured polymer.

Chemical Accelerators and Inhibitors for Controlled Curing

The polymerization of cyanoacrylates is an anionic process that is highly sensitive to the presence of nucleophilic (basic) species and is inhibited by acidic species. pcbiochemres.com This reactivity is harnessed through the use of accelerators and inhibitors to achieve a controlled curing profile.

Inhibitors are crucial for stabilizing the monomer during storage and preventing premature polymerization. They work by neutralizing stray anionic initiators. Two main types are used:

Anionic Polymerization Inhibitors : These are acidic compounds that quench the anionic polymerization reaction. Strong protonic acids (e.g., sulfonic acids) and Lewis acids are effective. rsc.org Gaseous acids like sulfur dioxide are often used to prevent polymerization in the vapor phase within the container. rsc.org

Radical Polymerization Inhibitors : To prevent polymerization initiated by heat or UV light, radical inhibitors such as hydroquinone (B1673460) and other phenolic compounds are added. rsc.org

Accelerators are used to speed up the curing process, particularly on acidic or low-moisture surfaces. These are typically weak bases that act as catalysts, initiating the polymerization chain reaction. Common accelerators include amines and other organic bases.

Table 2: Common Accelerators and Inhibitors for Cyanoacrylate Formulations

| Class | Function | Examples | Mechanism of Action |

|---|---|---|---|

| Accelerators | Initiate/Speed up polymerization | Amines, Amides, Phosphines | Act as weak bases to initiate the anionic polymerization chain. pcbiochemres.com |

| Inhibitors (Anionic) | Prevent premature anionic polymerization | Sulfur Dioxide, Sulfonic Acids, Boron Trifluoride | Provide an acidic environment that neutralizes anionic initiators. rsc.org |

| Inhibitors (Radical) | Prevent premature radical polymerization | Hydroquinone, p-Methoxyphenol | Scavenge free radicals that could initiate polymerization via heat or light. rsc.org |

Plasticizers for Modulating Mechanical Properties

While pure poly(cyanoacrylates) can be brittle, their flexibility and toughness can be significantly improved by adding plasticizers. pcbiochemres.com Plasticizers are non-volatile substances that integrate into the polymer matrix, spacing the polymer chains further apart. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material.

The primary effects of adding a plasticizer are:

A decrease in the glass transition temperature (Tg).

An increase in elongation and flexibility.

A reduction in tensile strength and modulus.

The effectiveness of a plasticizer depends on its compatibility with the polymer. For polar polymers like poly(cyanoacrylates), polar plasticizers are generally required to ensure good miscibility. Common classes of plasticizers include esters of dicarboxylic acids such as adipates and sebacates. mdpi.comnih.gov

Esters of dicarboxylic acids are a well-established class of polymer modifiers, and within this family, oxalates have been investigated for use in cyanoacrylate formulations, particularly for specialized applications like absorbable medical adhesives. clemson.edu Polymeric oxalates can be designed to act as effective plasticizers, and their structure directly influences the properties of the final material.

The structure-property relationship for dicarboxylic ester modifiers follows predictable patterns. The plasticizing effect is determined by the length and flexibility of both the di-acid and the alcohol components of the ester.

Chain Length : Longer, more flexible chains between the carboxylate groups (as in sebacates versus oxalates) or in the ester side-chains create more free volume and lead to a greater reduction in the polymer's Tg. researchgate.netresearchgate.net

Hydrolytic Stability : A key feature of the oxalate (B1200264) group is its susceptibility to hydrolysis. rsc.orgresearchgate.net When incorporated into a polymer structure, the oxalate linkage provides a point of hydrolytic instability. This property is highly desirable for creating biodegradable or absorbable materials, as the modifier can be broken down by water over time, facilitating the degradation of the entire polymer matrix.

Table 3: Structure-Property Relationships for Dicarboxylic Ester Modifiers

| Dicarboxylic Acid Component | Formula | Relative Chain Length | Key Property Influence |

|---|---|---|---|

| Oxalic Acid | HOOC-COOH | Very Short | Introduces significant hydrolytic instability. rsc.orgresearchgate.net |

| Adipic Acid | HOOC-(CH₂)₄-COOH | Medium | Balances plasticizing efficiency with low migration. mdpi.com |

| Sebacic Acid | HOOC-(CH₂)₈-COOH | Long | Provides excellent flexibility and low-temperature performance. mdpi.comnih.gov |

This relationship allows formulators to select or synthesize polymeric oxalate modifiers with a specific structure to achieve a desired balance of flexibility, permanence, and degradability in the final poly(this compound) product.

Thickeners and Rheology Modifiers (e.g., Fumed Silica)

The rheological properties of this compound adhesives are critical for their application, dictating their flow characteristics, handling, and ability to remain in place after being dispensed. Unmodified cyanoacrylates are typically low-viscosity liquids, which can be problematic in applications requiring gap-filling or on non-horizontal surfaces. To address this, thickeners and rheology modifiers are incorporated into the formulation. Fumed silica (B1680970) is a commonly used additive for this purpose. wikipedia.orgadhesivesmag.comhifull.com

When dispersed in this compound, fumed silica particles form a three-dimensional network through hydrogen bonding interactions between the silanol (B1196071) groups on the silica surface. hifull.comresearchgate.net This network structure immobilizes the liquid monomer, leading to a significant increase in viscosity. researchgate.net The effectiveness of fumed silica as a thickening agent is dependent on several factors, including its surface area and surface chemistry (hydrophilic or hydrophobic). specialchem.com

A key benefit of using fumed silica is the induction of thixotropic behavior. researchgate.netgoogle.com Thixotropic fluids exhibit shear-thinning properties, meaning their viscosity decreases under shear stress (e.g., during application) and increases when the stress is removed. hifull.com This allows for easy dispensing of the adhesive, followed by high sag (B610663) resistance once applied to the substrate. hifull.comspecialchem.com The fumed silica network is disrupted under shear, causing the drop in viscosity, and then rapidly reforms when the shear is removed. hifull.com

The choice between hydrophilic and hydrophobic fumed silica depends on the polarity of the formulation. For cyanoacrylate adhesives, hydrophobic fumed silicas, often treated with agents like polydimethylsiloxane, can offer improved stability and moisture resistance. specialchem.comgoogle.com The interaction between the fumed silica and the cyanoacrylate monomer is crucial for achieving the desired rheological properties without negatively impacting the adhesive's stability and curing performance. researchgate.net

Below is a table summarizing the effects of fumed silica on the properties of cyanoacrylate adhesives.

| Property | Effect of Fumed Silica Addition | Mechanism |

| Viscosity | Increases | Formation of a hydrogen-bonded silica network that immobilizes the liquid monomer. hifull.comresearchgate.net |

| Thixotropy | Imparts shear-thinning behavior | Reversible breakdown and reformation of the silica network under and after shear stress. hifull.com |

| Sag Resistance | Improves | Increased viscosity at rest prevents the adhesive from flowing on vertical surfaces. hifull.comspecialchem.com |

| Anti-settling | Prevents settling of other fillers | The silica network suspends other particles within the formulation. hifull.com |

Incorporation of Fillers and Reinforcing Agents for Composite Materials

To enhance the intrinsic properties of poly(this compound) and develop advanced composite materials, various fillers and reinforcing agents can be incorporated into the polymer matrix. These additions can significantly improve mechanical, thermal, and electrical properties, expanding the range of applications for the adhesive.

Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, have been investigated as reinforcing agents for cyanoacrylate adhesives. researchgate.net The incorporation of these nanofillers can lead to the fabrication of nanocomposites with superior properties. For instance, the addition of multi-walled carbon nanotubes (MWCNTs) and graphene to a cyanoacrylate matrix has been shown to enhance thermal conductivity. researchgate.net This is attributed to the high intrinsic thermal conductivity of these fillers and their ability to form a percolating network within the polymer.

The morphology of the resulting composite, including the dispersion and distribution of the filler, plays a critical role in determining its final properties. researchgate.netnih.gov Achieving a uniform dispersion of nanofillers is essential to create an interconnected network that can effectively transfer load or conduct heat. nih.gov Scanning electron microscopy (SEM) is a valuable tool for investigating the morphology and structure of these composites, ensuring that the fillers are well-embedded within the poly(cyanoacrylate) matrix. nih.gov

The table below presents a summary of research findings on the effects of incorporating carbon nanotubes into a cyanoacrylate matrix.

| Filler | Matrix | Property Enhanced | Key Finding |

| Carbon Nanotubes (CNTs) | Cyanoacrylate | Field-emission properties | Fabrication of self-organized conical microstructures with good field-emission properties. aip.org |

| Carbon Nanotubes (CNTs) | Poly(ethyl 2-cyanoacrylate) | Amperometric detection | CNTs form an interconnected network, leading to lower operating potential and higher sensitivity. nih.gov |

| Multi-walled Carbon Nanotubes (MWCNTs) | Cyanoacrylate | Thermal and electrical conductivity | A small volume percentage of MWCNTs can significantly increase thermal conductivity and provide electrostatic discharge (ESD) protection. researchgate.net |

The development of poly(this compound) composites with tailored properties opens up possibilities for their use in advanced engineering applications where enhanced performance is required.

Design of Absorbable Poly(this compound) Systems

While conventional poly(alkyl cyanoacrylate)s are known for their strong adhesive properties, their biodegradability can be limited, which is a concern for certain in-vivo medical applications. rsc.org Designing absorbable systems based on poly(this compound) involves strategies to enhance their degradation within a biological environment. This can be achieved through the creation of polymer blends and hybrid systems.

Copolyester Blends and their Integration

The integration of a biodegradable copolyester into a poly(this compound) matrix could potentially introduce hydrolytically susceptible linkages, facilitating the breakdown of the adhesive over time. The success of such a blend would depend on the miscibility and compatibility of the two polymer systems. The goal would be to create a material that maintains adequate adhesive strength for its intended application while degrading at a predictable rate.

Hybrid Polymer Systems (e.g., with Poly(lactide-co-caprolactone))

Hybrid polymer systems offer another avenue for developing absorbable poly(this compound) adhesives. Poly(lactide-co-caprolactone) (PLCL) is a well-known biodegradable and biocompatible copolymer with tunable mechanical properties and degradation rates. Creating a hybrid system of poly(this compound) and PLCL could leverage the adhesive properties of the former and the biodegradability and flexibility of the latter.

A cross-linking strategy could be employed to create a copolymer network, which has been shown to be effective in producing biodegradable cyanoacrylate medical adhesives. rsc.org This approach can modulate the degradability of the resulting polymer. rsc.org By forming a hybrid network, the long carbon-carbon backbone of the poly(cyanoacrylate) can be shortened, facilitating the extraction of degradation products. rsc.org Such a system could offer a balance of adhesion, mechanical integrity, and a controlled absorption profile suitable for temporary medical applications.

Film Formation Mechanisms and Cured Adhesive Morphology

The film formation of this compound, like other cyanoacrylates, is a rapid polymerization process initiated by the presence of moisture or other weak nucleophiles. wikipedia.orgpcbiochemres.comchenso.com The monomer consists of a carbon-carbon double bond with two strong electron-withdrawing groups attached to one of the carbons: a nitrile group (-CN) and an ester group (-COOR). nih.gov This electronic structure makes the other carbon of the double bond highly susceptible to nucleophilic attack. bris.ac.uk

The polymerization is an anionic chain-growth mechanism. pcbiochemres.comnih.gov It is typically initiated by hydroxide (B78521) ions (OH-) present in ambient humidity on the surfaces to be bonded. wikipedia.orgpcbiochemres.com The initiation step involves the nucleophilic attack on the double bond, leading to the formation of a carbanion. bris.ac.ukbris.ac.uk This carbanion then propagates by attacking another monomer molecule, rapidly forming long polymer chains. wikipedia.orgpcbiochemres.com This process is highly exothermic and occurs at room temperature. pcbiochemres.comchenso.com

The morphology of the cured poly(this compound) adhesive is influenced by the polymerization conditions, particularly the humidity level. researchgate.net The resulting polymer is a thermoplastic with a glassy structure. pcbiochemres.comradtech2020.com The polymer chains form a strong, rigid matrix that adheres the substrates together. pcbiochemres.com

Degradation Pathways and Mechanisms in Controlled Environments Excluding Biological Response

Hydrolytic Degradation of Poly(methoxypropyl cyanoacrylate)

Hydrolysis is a primary degradation pathway for poly(cyanoacrylates) when exposed to moisture. specialchem.com The process involves the chemical breakdown of the polymer in the presence of water, which can affect the material's bulk properties and lead to a loss of strength and hardness. specialchem.com For poly(alkoxyalkyl cyanoacrylates) like poly(this compound), their hydrophilic nature can influence the rate and mechanism of this degradation. epo.org

The degradation of poly(alkyl cyanoacrylates) is generally understood to occur via hydrolytic scission of the polymer chain. afinitica.comjohnshopkins.edu For many common poly(alkyl cyanoacrylates), this process leads to the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686) as the ultimate products. afinitica.comjohnshopkins.edu The proposed mechanism involves the hydrolytic breakdown of the polymer backbone. afinitica.com This has been demonstrated for various poly(alkyl cyanoacrylates), where formaldehyde was identified through the formation of its 2,4-dinitrophenylhydrazone derivative. afinitica.com

However, research specifically on this compound suggests a different primary degradation pathway. epo.org It is proposed that this compound is more hydrophilic than other cyanoacrylates and degrades predominantly through the hydrolysis of its ester group. epo.org This mechanism yields water-soluble by-products and, notably, is suggested to proceed without the formation of formaldehyde. epo.org This distinction is significant, as formaldehyde release is a key characteristic of the degradation of many other polymers in this class. researchgate.net The degradation process is thought to initiate at the interface of the solidified polymer and an aqueous environment, where moisture continually exposes chemical bonds to hydrolytic conditions. epo.org

The molecular weight of a polymer can significantly influence its degradation kinetics. researchgate.netkcl.ac.uk For polycations, a clear relationship has been shown between molecular weight and the polymer's effect on cell membranes, indicating that the size of the polymer chain is a critical factor in its chemical interactions. kcl.ac.uk In the context of poly(cyanoacrylates), studies on related compounds like poly(ethoxyethyl cyanoacrylate) have demonstrated that the rate of hydrolysis is greatly affected by the molecular weight of the polymer. researchgate.net While specific data for poly(this compound) is not extensively detailed in the provided literature, the principle observed in analogous polymers suggests that lower molecular weight chains would likely exhibit faster degradation rates due to a higher concentration of chain ends, which are more susceptible to hydrolytic attack.

Environmental Stability and Chemical Resistance Studies

The stability of cyanoacrylate adhesives is highly dependent on the chemical environment. A key finding is that poly(cyanoacrylates) generally exhibit poor resistance to polar solvents but have better resistance to non-polar solvents. permabond.com Water, being a highly polar solvent, can lead to the hydrolytic degradation of the adhesive over time. specialchem.compermabond.com

The chemical resistance can be correlated with the dielectric constant of the solvent, which is a measure of its polarity. permabond.com For instance, water has a high dielectric constant (80 at 70°F), whereas non-polar solvents like gasoline have a very low one (2 at 70°F). permabond.com Consequently, cyanoacrylate adhesives show more robust resistance to gasoline than to water. permabond.com Solvents like acetone (B3395972) (dielectric constant of 21) and nitromethane (B149229) (dielectric constant of 36) are effective in removing cyanoacrylate adhesives. permabond.com The environmental stability is also influenced by temperature, with standard cyanoacrylates losing significant strength at elevated temperatures. permabond.com

| Solvent/Chemical | Type | General Resistance of Poly(cyanoacrylates) | Source |

| Water | Polar | Poor | permabond.com |

| Acetone | Polar Aprotic | Poor | permabond.com |

| Nitromethane | Polar Aprotic | Poor | permabond.com |

| Gasoline | Non-Polar | Good | permabond.com |

| Oils | Non-Polar | Excellent | rfelektronik.se |

| Hydrocarbons | Non-Polar | Excellent | rfelektronik.se |

| Strong Alkalis | - | Poor | rfelektronik.se |

| Oxidizing Agents | - | Poor | rfelektronik.se |

Controlled Degradation for Material Lifecycle Management (e.g., Recyclability Studies)

Controlled degradation is a critical strategy for the sustainable lifecycle management of plastics, aiming to create a closed-loop system where polymers can be reverted to their monomeric form for reuse. popsci.comnih.gov For poly(cyanoacrylates), the most promising method for controlled degradation is thermal depolymerization, or pyrolysis. nih.govresearchgate.net

Research on poly(ethyl cyanoacrylate) (PECA) has demonstrated the feasibility of this approach. nih.govnih.govresearchgate.net By heating the polymer in the solid state, the long polymer chains can be thermally cracked to yield the original ethyl cyanoacrylate monomer. nih.gov This process is analogous to the industrial synthesis of cyanoacrylate monomers, which involves the depolymerization of a low molecular weight prepolymer at elevated temperatures. afinitica.com

The key findings from studies on PECA recycling include:

High Yield: The monomer can be recovered in high yields, greater than 90%, through a process of heating the plastic and distilling the resulting monomer. nih.govresearchgate.net

Closed-Loop Process: This method allows for a closed-loop recycling system, significantly reducing plastic waste. nih.govnih.gov

Mixed Waste Compatibility: The thermal depolymerization process has been shown to be effective even when the PECA plastic is mixed with other types of municipal plastic waste, demonstrating its robustness for real-world recycling scenarios. nih.gov

While these studies focus on poly(ethyl cyanoacrylate), the fundamental principle of thermal depolymerization is applicable to other poly(alkyl cyanoacrylates), including poly(this compound). This suggests a viable pathway for its chemical recycling, transforming it from a single-use material into a recyclable thermoplastic.

Advanced Analytical and Characterization Methodologies for Methoxypropyl Cyanoacrylate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures and dynamics. For methoxypropyl cyanoacrylate, techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and for observing chemical changes in real-time.

Confocal Raman Microscopy for Depth Profiling and In-Situ Polymerization Monitoring

Confocal Raman microscopy is a powerful, non-destructive technique for analyzing chemical composition with high spatial resolution. amazonaws.comsyntechinnovation.com It is particularly well-suited for studying the polymerization of cyanoacrylate adhesives. rsc.org By focusing a laser beam at different depths within a sample, it allows for "optical sectioning," providing chemical information from beneath the surface without physical sample preparation. amazonaws.comsyntechinnovation.com This capability is crucial for depth profiling, which maps compositional or structural gradients as a function of distance from a surface. amazonaws.com

Depth Profiling: Confocal Raman microscopy enables the characterization of cure-through-volume performance. tudublin.ie By collecting spectra at various depths from the substrate interface into the bulk adhesive, it is possible to measure the extent of polymerization as a function of depth. rsc.orgtudublin.ie This is critical for understanding how factors like substrate chemistry and reaction temperature affect the uniformity of the cure. rsc.org Studies on similar cyanoacrylates have shown that reaction rates can decrease further away from the reactive interface. rsc.orgtudublin.ie

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Application in MPCA Analysis |

| ~2235 | C≡N (Nitrile) Stretch | Stable reference peak |

| ~1730 | C=O (Ester Carbonyl) Stretch | Can be used as an internal standard |

| ~1630 | C=C (Vinyl) Stretch | Monomer consumption tracking; intensity decreases during polymerization azom.com |

| ~1440 | CH₂ Scissoring | Part of the polymer backbone signal |

| ~1120 | C-O-C (Ether) Stretch | Characteristic of the methoxypropyl group |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

IR and NMR spectroscopy are fundamental techniques for determining the molecular structure of chemical compounds. nih.govarcjournals.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the vibration of specific chemical bonds. arcjournals.orgfiveable.me For this compound, an IR spectrum would confirm the presence of key functional groups. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule as a whole. fiveable.me

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkene (C=C-H) | C-H Stretch | 3100 - 3000 |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

| Nitrile (C≡N) | C≡N Stretch | 2240 - 2220 |

| Ester (C=O) | C=O Stretch | 1750 - 1735 |

| Alkene (C=C) | C=C Stretch | 1640 - 1620 |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netcore.ac.uk It is a powerful tool for unambiguous structure elucidation. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can establish the connectivity between different atoms within the molecule. core.ac.ukpitt.edu The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂= | 6.5 - 7.0 | ~135 |

| =C(CN)COOR | - | ~120 |

| C≡N | - | ~116 |

| C=O | - | ~163 |

| O-CH₂ | 4.2 - 4.4 | ~68 |

| CH₂ (middle) | 1.9 - 2.1 | ~28 |

| CH₂-O | 3.4 - 3.6 | ~70 |

Chromatographic and Electrophoretic Separation Techniques

Separation techniques are crucial for assessing the purity of the this compound monomer and quantifying any additives or degradation products.

High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. preprints.org It is widely used for quality control in the pharmaceutical and chemical industries to analyze complex samples and determine compound purity. preprints.orgglobalresearchonline.net In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. Components of the sample separate based on their differential partitioning between the two phases. globalresearchonline.net

For this compound, an HPLC method can be developed to separate the monomer from potential impurities such as:

Starting materials or byproducts: From the synthesis process.

Inhibitors/Stabilizers: Added to prevent premature polymerization.

Degradation products: Formed during storage.

Polymer content: Low molecular weight oligomers.

A UV detector is commonly used, as the conjugated system in the acrylate (B77674) allows for UV absorption. globalresearchonline.net The retention time (t₀) is unique to each compound under specific conditions, and the peak area is proportional to its concentration. vscht.cz

| Compound | Hypothetical Retention Time (min) | Rationale |

| Acidic Stabilizer (e.g., Sulfonic Acid) | 2.5 | Highly polar, elutes early in a reversed-phase system. |

| This compound | 8.0 | Main component with intermediate polarity. |

| Dimer/Trimer | 10.5 | Higher molecular weight and less polar than the monomer. |

| Non-polar Impurity | 12.5 | Retained longer on the nonpolar stationary phase. |

Capillary Electrophoresis (CE) for Anion Profiling and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly effective for the analysis of small ions and is an established method for studying the trace acid profile of cyanoacrylate adhesives. researchgate.netdcu.ie Anionic species, such as acidic stabilizers (e.g., sulfonic acids, phosphoric acid) added to inhibit anionic polymerization, can be quantified.

The principle relies on the migration of charged molecules in a conductive liquid medium under the influence of an electric field. nih.gov Different anions will migrate at different velocities depending on their charge-to-size ratio, allowing for their separation and quantification, often using indirect UV detection. researchgate.net Sample preparation may involve a liquid-liquid extraction to transfer the acidic species from the nonpolar monomer into an aqueous phase for analysis. dcu.ie

| Anion | Function/Origin | Separation Principle |

| Chloride (Cl⁻) | Potential impurity from synthesis. | Migrates based on high charge-to-size ratio. |

| Sulfate (SO₄²⁻) | Potential impurity or stabilizer residue. | Higher charge leads to different mobility. |

| Methane Sulfonic Acid | Anionic polymerization inhibitor. | Separated based on its specific electrophoretic mobility. |

| p-Toluene Sulfonic Acid | Anionic polymerization inhibitor. | Larger size compared to methane sulfonic acid affects mobility. |

Microscopic and Imaging Techniques

Microscopic techniques provide visual information about the morphology and structure of materials at the micro and nano-scale. nih.govresearchgate.net For this compound, these methods are primarily used to study the polymer rather than the monomer. Techniques like Scanning Electron Microscopy (SEM) and optical microscopy can be used to analyze the polymerized adhesive. mdpi.com

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a sample's surface, producing high-resolution images of its topography. nih.govmdpi.com It can be used to:

Examine the surface morphology of the cured polymer.

Analyze the interface between the poly(this compound) adhesive and a substrate.

Identify the presence of voids or phase separation within the polymer matrix.

Optical Microscopy: This technique uses visible light and a system of lenses to magnify images of small samples. mdpi.com It is useful for observing the bulk characteristics of the cured adhesive and can help in detecting larger-scale features like cracks, bubbles, or the distribution of undissolved additives. mdpi.com

Combined with spectroscopic methods, such as in Confocal Raman Microscopy, imaging techniques provide a powerful link between the chemical composition and the physical microstructure of the material. mdpi.com

| Technique | Information Obtained | Application to Poly(this compound) |

| Optical Microscopy | Microstructure, large-scale features | Visualization of adhesive bond lines, detection of macroscopic defects. mdpi.com |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology | High-resolution imaging of fracture surfaces, analysis of adhesive-substrate interface. nih.gov |

| Confocal Raman Microscopy | 3D chemical mapping | Spatially resolved chemical imaging of polymer and additive distribution. mdpi.com |

Scanning Electron Microscopy (SEM) for Surface Morphology and Polymer Film Characterization

The characterization process involves preparing a sample of the polymerized this compound film, which may require sputter-coating with a conductive material like gold to prevent charge buildup from the electron beam, a common practice for non-conductive polymer samples. aronalpha.net The coated sample is then placed in the SEM chamber under vacuum. As the electron beam scans the surface, detectors collect the secondary electrons and backscattered electrons emitted from the sample. The resulting signals are used to construct a high-resolution, three-dimensional image of the surface.

Detailed research findings from SEM analysis of similar polymer systems demonstrate its utility. For instance, SEM has been effectively used to examine the surface characteristics of various polymer films, providing insights into their crystalline structure and the distribution of any additives or fillers. iteh.ai In the context of this compound, SEM could be employed to assess the uniformity of the polymer film after curing, which is crucial for its adhesive performance. A smooth, homogenous surface would indicate consistent polymerization, while the presence of aggregates or phase separation could suggest potential weaknesses in the adhesive layer.

Table 1: Illustrative SEM Analysis Parameters for this compound Film Characterization

| Parameter | Value/Setting | Purpose |

| Accelerating Voltage | 5-15 kV | To provide a balance between image resolution and preventing beam damage to the polymer sample. |

| Working Distance | 8-12 mm | To optimize the focus and depth of field for detailed surface imaging. |

| Magnification | 100x - 10,000x | To observe the overall film uniformity at low magnification and fine surface details at high magnification. |

| Detector | Everhart-Thornley Detector (for secondary electrons) | To capture high-resolution topographical information of the polymer surface. |

| Sample Coating | Gold-Palladium (Au-Pd) | To enhance conductivity and prevent charging artifacts during imaging. |

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) offers a complementary technique to SEM for the nanoscale surface analysis of this compound polymer films. admet.comaronalpha.net Unlike SEM, which relies on an electron beam, AFM utilizes a sharp mechanical probe attached to a cantilever to scan the sample surface. astm.org By detecting the forces between the probe tip and the sample, AFM can generate a true three-dimensional topographical map of the surface with atomic or near-atomic resolution. admet.cominfinitalab.com This capability is particularly valuable for quantifying surface roughness and identifying nanoscale features that are beyond the resolution of SEM. icm.edu.pl